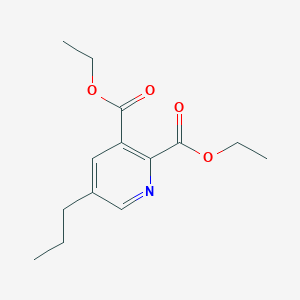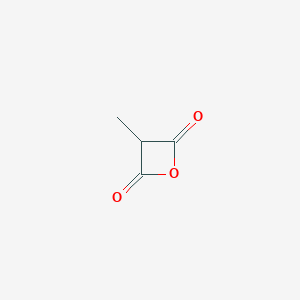
3-Methyloxetane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloxetane-2,4-dione, also known as methylmalonic anhydride, is an organic compound with the chemical formula C₄H₄O₃. It is a derivative of oxetane, a four-membered ring containing three carbon atoms and one oxygen atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyloxetane-2,4-dione can be synthesized through several methods. One common approach involves the ozonolysis of diketene, which was first reported in 1988 . Another method includes the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, typically around 150°C . This reaction yields oxetane derivatives, including this compound, with moderate efficiency.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to optimize yield and purity. The use of trimethyloxosulfonium iodide as a reagent has been shown to facilitate the formation of the oxetane ring from corresponding carbonyl compounds .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyloxetane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include various substituted oxetanes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methyloxetane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-Methyloxetane-2,4-dione involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .
Comparación Con Compuestos Similares
2-Methyloxetane: A similar compound with a methyl group at the 2-position instead of the 3-position.
3,3-Dimethyloxetane: Contains two methyl groups at the 3-position.
3-Azidooxetane: Features an azido group at the 3-position.
3-Nitrooxetane: Contains a nitro group at the 3-position.
Uniqueness: 3-Methyloxetane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxetane derivatives.
Propiedades
Número CAS |
114752-53-3 |
|---|---|
Fórmula molecular |
C4H4O3 |
Peso molecular |
100.07 g/mol |
Nombre IUPAC |
3-methyloxetane-2,4-dione |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)7-4(2)6/h2H,1H3 |
Clave InChI |
SDYYWRBMQSZLOC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


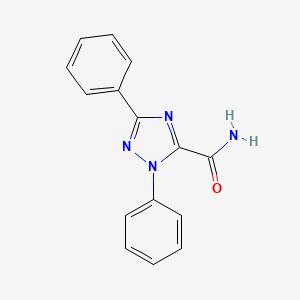
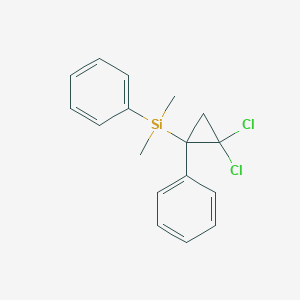
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)
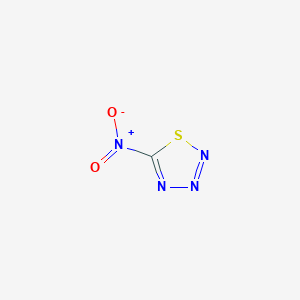
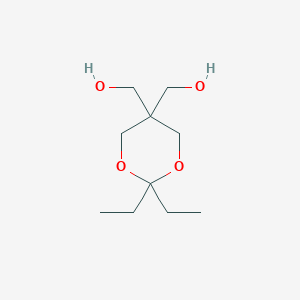
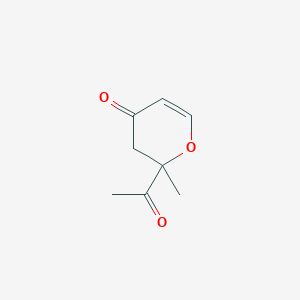
![N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine](/img/structure/B14313554.png)
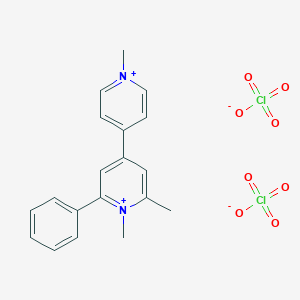
![2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethan-1-ol](/img/structure/B14313564.png)
![N-Methyl-N-[(4-nitrophenyl)sulfanyl]methanamine](/img/structure/B14313565.png)
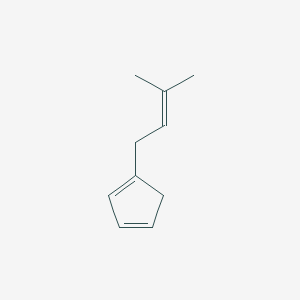
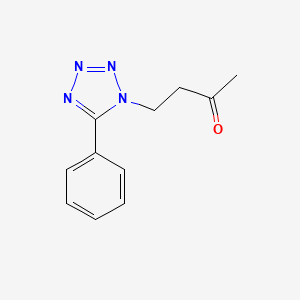
![1-Ethenyl-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B14313597.png)
